molecular formula C8H10N2O2 B1364246 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde CAS No. 876717-41-8

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Cat. No. B1364246
CAS RN: 876717-41-8
M. Wt: 166.18 g/mol
InChI Key: DEKPYWCBWQRQIG-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has gained significant attention in scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in water and has a molecular weight of 165.17 g/mol. This compound is widely used in various fields of research, including medicinal chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

Hydrogen-Bonded Structures

Research reveals that similar pyrimidine compounds exhibit distinctive hydrogen-bonded structures. For instance, studies on related compounds show frameworks and sheet structures formed through hydrogen bonds, demonstrating the potential for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in structural chemistry (Low et al., 2007).

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives, including those related to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, have been synthesized for various applications. For example, research has led to the creation of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, showcasing the compound's relevance in synthetic chemistry (Perandones & Soto, 1998).

Interaction with Other Chemicals

Studies on similar pyrimidine derivatives show interesting interactions with various chemicals, leading to the formation of new compounds. For example, the interaction with glycine esters under certain conditions has led to novel derivatives, indicating potential applications in medicinal chemistry (Zinchenko et al., 2018).

Formation of Fused-Bicyclic Pyrimidine Substrates

The synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes, which are structurally similar to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, has been achieved. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, important in creating structurally and electronically unique compounds (Beingessner et al., 2008).

Antimicrobial and Antitumor Activities

Research into pyrimidine derivatives has revealed significant antimicrobial and antitumor activities. The synthesis of novel pyrimidinoPyrimidine derivatives from related compounds demonstrates the potential of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in pharmaceutical research (Abu-Melha, 2014).

Nucleophilic Substitution Reactions

The compound has shown potential in undergoing nucleophilic substitution reactions, essential for building pyrimidine-based compound precursors. These reactions are crucial in the development of N-heterocyclic systems (Trilleras et al., 2022).

properties

IUPAC Name

2-(2-methoxyethyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-3-2-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPYWCBWQRQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390231
Record name 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

CAS RN

876717-41-8
Record name 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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